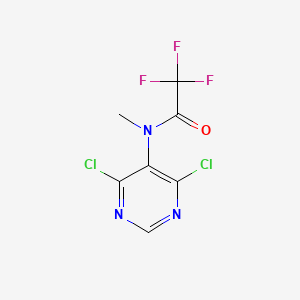![molecular formula C8H9NO2S B13755641 Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)
Acetamide, N-[(5-formyl-2-thienyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[(5-formyl-2-thienyl)methyl]- is an organic compound with the molecular formula C8H9NO2S It is a derivative of acetamide, where the acetamide group is attached to a thienyl ring substituted with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(5-formyl-2-thienyl)methyl]- typically involves the reaction of 5-formyl-2-thiophenemethanol with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for Acetamide, N-[(5-formyl-2-thienyl)methyl]- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(5-formyl-2-thienyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: 5-carboxy-2-thienylacetamide
Reduction: 5-hydroxymethyl-2-thienylacetamide
Substitution: Various substituted thienylacetamides depending on the electrophile used.
Scientific Research Applications
Acetamide, N-[(5-formyl-2-thienyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Acetamide, N-[(5-formyl-2-thienyl)methyl]- involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The thienyl ring may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-2-thienyl-: Similar structure but lacks the formyl group, which may result in different chemical and biological properties.
N-(5-formyl-2-thienyl)acetamide: Another derivative with a similar structure but different substitution pattern.
Uniqueness
Acetamide, N-[(5-formyl-2-thienyl)methyl]- is unique due to the presence of both the formyl group and the thienyl ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
N-[(5-formylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H9NO2S/c1-6(11)9-4-7-2-3-8(5-10)12-7/h2-3,5H,4H2,1H3,(H,9,11) |
InChI Key |
RAFDLNSQPOUKPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=C(S1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


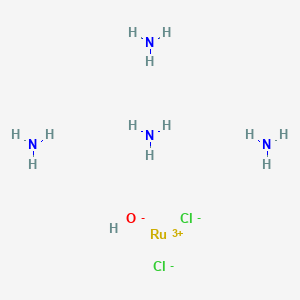

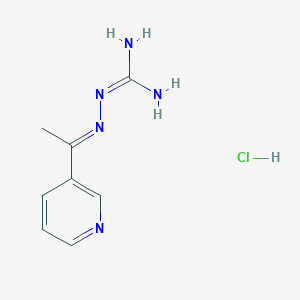
![3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol](/img/structure/B13755571.png)
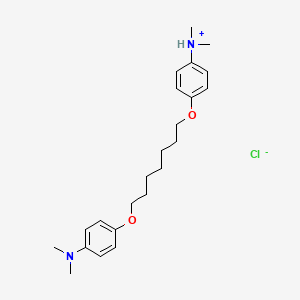
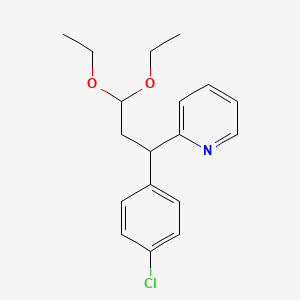

![2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide](/img/structure/B13755594.png)
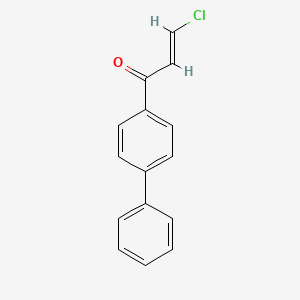
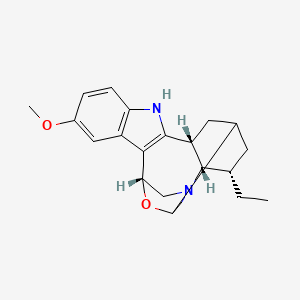
![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)


